molecular formula C11H13ClN2O2 B3362988 2-chloro-N-(3-acetamidophenyl)propanamide CAS No. 1016776-71-8

2-chloro-N-(3-acetamidophenyl)propanamide

Cat. No.: B3362988
CAS No.: 1016776-71-8
M. Wt: 240.68 g/mol
InChI Key: WVXROJCIUSNZGD-UHFFFAOYSA-N
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Description

2-chloro-N-(3-acetamidophenyl)propanamide is a chemical compound of interest in organic chemistry and pharmaceutical research. Compounds featuring chloroacetamide moieties are often utilized as alkylating agents or as key intermediates in the synthesis of more complex molecules, such as potential pharmacologically active agents . The structure of this compound, which includes both a chloroacetamide group and an acetamidophenyl group, suggests potential utility in the development of targeted covalent inhibitors or as a building block in peptide mimetics and other bioorganic chemistry applications . In a research setting, this reagent may be employed in nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles like thiols, amines, or alcohols. Researchers might explore its use in creating compound libraries for high-throughput screening in drug discovery programs. The presence of the acetamido group on the phenyl ring offers a site for further chemical modification, enabling the introduction of solubility-enhancing tags or linkers for bioconjugation, which is a common strategy in probe development and chemical biology . Handling and Safety: Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. Standard laboratory practices, including the use of personal protective equipment, are required. Note: The specific properties, mechanism of action, and research applications for this compound are not fully documented in the public domain and require further investigation by qualified personnel.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7(12)11(16)14-10-5-3-4-9(6-10)13-8(2)15/h3-7H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXROJCIUSNZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 3 Acetamidophenyl Propanamide

Established Synthetic Pathways for the Compound

The formation of 2-chloro-N-(3-acetamidophenyl)propanamide is primarily achieved through the acylation of a specific aniline (B41778) derivative. This pathway requires the initial synthesis of the core aromatic amine, followed by a carefully controlled reaction with a chlorinated acylating agent.

The principal aniline derivative required for the synthesis is 3-aminoacetanilide, also known as N-(3-aminophenyl)acetamide or m-aminoacetanilide. scispace.comwikipedia.orgsigmaaldrich.com This intermediate provides the necessary structural backbone, containing both the acetamido group and a free amino group at the meta position, which will serve as the reaction site for the subsequent acylation.

There are several established routes to synthesize 3-aminoacetanilide:

Reduction of m-Nitroacetanilide: A common method involves the reduction of the nitro group of m-nitroacetanilide to an amine. wikipedia.org This transformation can be achieved using various reducing agents, such as catalytic hydrogenation.

Selective Acylation of m-Phenylenediamine (B132917): Another approach is the selective acylation of one of the two amino groups of m-phenylenediamine. google.com This requires careful control of reaction conditions to favor mono-acylation and minimize the formation of the di-acylated byproduct. A patent describes a method where m-phenylenediamine is mixed with glacial acetic acid and hydrobromic acid to perform the acylation reaction. google.com

The crucial step in forming the target compound is the amidation reaction between the free amino group of 3-aminoacetanilide and an appropriate acylating agent. libretexts.org For the synthesis of this compound, the required acylating agent is 2-chloropropionyl chloride. ijpsr.infonih.gov

This reaction is a nucleophilic acyl substitution. The amino group (-NH2) of 3-aminoacetanilide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. libretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. researchgate.netresearchgate.net The direct reaction of an amine with an acyl chloride is a highly effective method for forming amides. libretexts.org

The introduction of the chlorine atom into the final molecule's structure is accomplished by using a pre-functionalized reactant. The strategy does not involve the direct chlorination of a precursor amide but rather employs an acylating agent that already contains the necessary chlorine substituent. In this case, 2-chloropropionyl chloride is the key reagent. nih.gov

The synthesis of 2-chloropropionyl chloride itself can be accomplished through several methods. A common laboratory and industrial preparation involves the reaction of 2-chloropropionic acid with a chlorinating agent like thionyl chloride (SOCl₂). google.comgoogle.com This process effectively converts the carboxylic acid into the more reactive acyl chloride, which is then used in the subsequent amidation step. This approach ensures that the chlorine atom is precisely positioned at the alpha-carbon of the propanamide moiety.

Optimizing the reaction conditions for the acylation step is critical to maximize the yield and purity of this compound. Key parameters that influence the outcome of the reaction include temperature, solvent, and the rate of reagent addition.

Temperature Control: Acylation reactions involving reactive acyl chlorides are often exothermic. Maintaining a low temperature, typically between -5°C and 15°C, is crucial to control the reaction rate and prevent the formation of byproducts from side reactions, such as di-acylation. googleapis.comneliti.com

Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dichloromethane, acetone, tetrahydrofuran, or toluene (B28343) are commonly used. researchgate.netresearchgate.netneliti.com The solvent must be inert to the reactants and capable of dissolving the starting materials to facilitate the reaction.

Reagent Addition: A slow, dropwise addition of the 2-chloropropionyl chloride to the solution of 3-aminoacetanilide is recommended. googleapis.com This technique helps to maintain a low concentration of the highly reactive acylating agent in the reaction mixture, which minimizes potential side reactions and allows for better temperature control.

Use of a Base: The inclusion of a base is necessary to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. Triethylamine is a common choice for this purpose. researchgate.net

The following table summarizes typical conditions used in analogous N-aryl chloroacetamide synthesis, providing a framework for optimizing the specific synthesis of this compound.

Amine ReactantAcylating AgentSolventBase/CatalystTemperatureYieldReference
m-AminophenolChloroacetyl chlorideTetrahydrofuranK₂CO₃Room Temp- neliti.com
p-AminophenolChloroacetyl chlorideAcetic AcidSodium Acetate (B1210297)-2°C to Room Temp72% neliti.com
AnilineChloroacetyl chlorideNeat-Room TempGood ekb.eg
2,4-DiaminoanisoleAcetic anhydrideWater-<5°C75% googleapis.com
Various AminesChloroacetyl chlorideDichloromethaneTriethylamine-- researchgate.net

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying reaction mechanisms is fundamental to controlling and optimizing the synthesis of this compound. The key transformation, amidation, proceeds through a well-established pathway.

The formation of the amide bond between 3-aminoacetanilide and 2-chloropropionyl chloride follows a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org This multi-step process can be broken down as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 3-aminoacetanilide's primary amine group attacking the electron-deficient carbonyl carbon of 2-chloropropionyl chloride. This attack forms a transient, unstable tetrahedral intermediate. libretexts.org

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is not stable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the best leaving group attached to the former carbonyl carbon. In this case, the chloride ion (Cl⁻) is an excellent leaving group and is ejected.

Deprotonation: The product of the second step is a protonated amide (an oxonium ion). The final step involves the deprotonation of the nitrogen atom. A base present in the reaction mixture, such as triethylamine or another molecule of 3-aminoacetanilide, removes the proton from the nitrogen. youtube.com This neutralization step yields the final, stable this compound product and a salt of the base (e.g., triethylammonium (B8662869) chloride).

This mechanism is highly efficient, making the reaction between amines and acyl chlorides a preferred method for synthesizing amides. libretexts.org

Stereochemical Considerations in Synthesis

The structure of this compound features a chiral center at the second carbon (C2) of the propanamide chain, the carbon atom to which the chlorine is attached. Consequently, the synthesis of this compound must take stereochemistry into account, as it can exist as a pair of enantiomers, (R)- and (S)-2-chloro-N-(3-acetamidophenyl)propanamide.

Standard synthetic approaches, such as the acylation of 3-aminoacetanilide with racemic 2-chloropropanoyl chloride, will typically yield a racemic mixture of the two enantiomers. libretexts.orglibretexts.org For applications where a single enantiomer is required, stereoselective synthesis is necessary. A common and effective strategy involves the use of an enantiomerically pure starting material. For instance, coupling an optically active starting acid, such as (S)-2-chloropropionic acid, with the amine (3-aminoacetanilide) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), can produce the corresponding (S)-amide with high stereochemical fidelity. researchgate.net

Another stereochemical aspect to consider is the potential for conformational isomers and disorder in the solid state. Crystal structure analyses of similar compounds, such as 2-chloro-N-(p-tolyl)propanamide, have revealed disorder in the positions of the chlorine atom and the terminal methyl group of the propanamide chain. nih.govnih.gov This indicates that in the crystal lattice, the molecule may adopt multiple conformations, a factor that can influence its physical properties.

Derivatization Strategies and Analogue Synthesis via the Compound Scaffold

The this compound structure offers multiple sites for chemical modification, making it a valuable scaffold for generating diverse analogues. Derivatization can be targeted at the phenyl ring, the propanamide chain, or the molecule can be used as a building block for more complex structures.

Introduction of New Functional Groups on the Phenyl Ring

The phenyl ring of the compound is substituted with two activating, ortho-, para-directing groups: the amide (-NHCOR) at position 1 and the acetamido (-NHCOCH₃) at position 3. Both groups donate electron density into the ring, making it more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609) itself. wikipedia.orglibretexts.org The directing effects of both groups converge on positions 2, 4, and 6, which are all activated. Therefore, electrophilic substitution reactions are expected to occur at these positions, potentially leading to polysubstituted products. masterorganicchemistry.comyoutube.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄Introduction of -NO₂ group(s) at positions 2, 4, and/or 6.
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Introduction of -Br or -Cl at positions 2, 4, and/or 6.
SulfonationFuming H₂SO₄Introduction of -SO₃H group(s) at positions 2, 4, and/or 6.
Friedel-Crafts AcylationRCOCl, AlCl₃Introduction of -COR group(s) at positions 2, 4, and/or 6.
Friedel-Crafts AlkylationRCl, AlCl₃Introduction of alkyl group(s) at positions 2, 4, and/or 6.

Modifications of the Propanamide Chain

The propanamide chain contains two key reactive sites: the amide linkage and the carbon-chlorine bond. The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 3-aminoacetanilide and 2-chloropropionic acid. libretexts.orgyoutube.com

However, the most versatile site for modification is the electrophilic carbon bearing the chlorine atom. This site is highly reactive towards nucleophiles, allowing for the displacement of the chloride ion. This reaction pathway enables the introduction of a wide array of functional groups. For example, various N-substituted chloroacetamides are known to react with amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.netnih.gov

Formation of Complex Molecules from the Compound as a Precursor

The reactivity of the α-chloro amide moiety makes this compound a useful precursor for constructing more complex molecular architectures. The nucleophilic substitution of the chloride can be the entry point for building heterocyclic systems. researchgate.net For example, reaction with a bifunctional nucleophile can be followed by an intramolecular cyclization to furnish rings such as imidazoles or thiazolidinones.

Furthermore, modern synthetic methodologies can be applied to build complex structures. N-heterocyclic carbene (NHC) organocatalysis, for example, has been successfully used to construct intricate carbocyclic and heterocyclic cores, such as hydrindane and piperidine (B6355638) systems, from related building blocks. northwestern.edu Given the prevalence of amide-containing structures in biologically active molecules, this compound serves as a valuable starting point for medicinal chemistry programs aimed at synthesizing novel therapeutic agents. nih.gov

Chemical Reactivity and Transformation Pathways of the Compound

The primary transformation pathway for this compound is centered on the high reactivity of its α-chloro amide functional group.

Nucleophilic Substitution Reactions involving the Chloro Group

The chlorine atom in the 2-position of the propanamide chain is readily displaced by a wide range of nucleophiles. This reactivity is a hallmark of α-halo amides and ketones, where the electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

Studies on analogous N-aryl 2-chloroacetamides have demonstrated the facile replacement of the chlorine atom by oxygen, nitrogen, and sulfur-based nucleophiles. researchgate.net This allows for the synthesis of a diverse library of derivatives from a single precursor. The reaction is versatile and accommodates a broad scope of nucleophiles, leading to the formation of ethers, thioethers, azides, and secondary amines, among other functional groups. This reactivity is fundamental to the use of this class of compounds as intermediates in organic synthesis. researchgate.netijpsr.info

Table 2: Examples of Nucleophilic Substitution on the Propanamide Chain

NucleophileReagent ExampleProduct Functional Group
ThiolateR-SH / BaseThioether (-S-R)
AlkoxideR-OH / BaseEther (-O-R)
AmineR-NH₂Secondary Amine (-NH-R)
AzideNaN₃Azide (-N₃)
Hydroxide (B78521)NaOH (aq)α-Hydroxy Amide (-OH)
CyanideNaCNα-Cyano Amide (-CN)

Compound Index

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl ring of this compound contains two substituents: an acetamido group (-NHCOCH₃) and a 2-chloropropanamide group (-NHCOCH(Cl)CH₃), positioned meta to each other (at C-1 and C-3). Both of these N-acyl groups are activating ortho-, para-directors for electrophilic aromatic substitution (EAS). ijarsct.co.inbyjus.com This directing effect stems from the ability of the nitrogen atom's lone pair of electrons to donate into the benzene ring via resonance, increasing the electron density at the ortho and para positions. ncert.nic.in

The directing influences of the two groups are reinforcing, meaning they both activate the same positions on the aromatic ring. libretexts.orgyoutube.com Specifically, the group at C-1 directs incoming electrophiles to positions 2, 4, and 6, and the group at C-3 also directs to positions 2, 4, and 6.

The potential sites for substitution are therefore C-2, C-4, and C-6.

Position C-2: This position is ortho to both substituents. Substitution here is likely to be sterically hindered due to the proximity of the two relatively bulky side chains. masterorganicchemistry.com

Position C-4: This position is para to the C-1 substituent and ortho to the C-3 substituent.

Position C-6: This position is ortho to the C-1 substituent and para to the C-3 substituent.

Given that the electronic activating effects of the two N-acyl groups are similar, substitution is expected to occur preferentially at the less sterically hindered C-4 and C-6 positions. This would likely result in a mixture of products. While Friedel-Crafts reactions are standard EAS reactions, they are often ineffective on rings substituted with amino or acylamino groups, as the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring.

The table below summarizes the predicted outcomes for common electrophilic aromatic substitution reactions.

Hydrolysis and Other Amide Bond Transformations

The structure of this compound features two distinct amide linkages, both of which can be cleaved through hydrolysis under acidic or basic conditions, typically requiring heat. chemguide.co.ukmasterorganicchemistry.com The rate and selectivity of hydrolysis depend on the specific reaction conditions.

Acid-Catalyzed Hydrolysis Under acidic conditions, the reaction involves the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com Complete hydrolysis of both amide bonds yields 1,3-diaminobenzene, acetic acid, and 2-chloropropanoic acid. In the acidic medium, the amine products will exist as their corresponding ammonium (B1175870) salts (e.g., 1,3-phenylenediammonium dichloride). chemguide.co.uk Partial hydrolysis is also possible, where only one of the two amide bonds is cleaved. The relative lability of the two amides is comparable, though the electron-withdrawing chlorine on the propanamide may slightly increase its susceptibility to hydrolysis.

Base-Catalyzed Hydrolysis In the presence of a strong base like sodium hydroxide, hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. arkat-usa.orglibretexts.org Saponification of both amide linkages results in the formation of 1,3-diaminobenzene, along with the sodium salts of the carboxylic acids, sodium acetate and sodium 2-chloropropanoate. libretexts.org

Other Transformations A significant competing reaction, particularly under basic conditions, is the nucleophilic substitution of the chlorine atom on the propanamide side chain. The α-chloro position is susceptible to attack by nucleophiles, such as hydroxide, which would lead to the formation of 2-hydroxy-N-(3-acetamidophenyl)propanamide.

The following table outlines the products expected from the hydrolysis of this compound under different conditions.

Oxidation and Reduction Pathways

The response of this compound to oxidizing and reducing agents is dictated by the collection of functional groups present in the molecule.

Reduction Pathways The molecule offers several sites for reduction, with the specific outcome depending on the choice of reducing agent.

Amide Reduction: Amides are generally resistant to reduction and require powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Treatment with LiAlH₄ would reduce both amide carbonyls to methylene (B1212753) groups, yielding N¹-ethyl-N³-propylbenzene-1,3-diamine.

Dehalogenation: The carbon-chlorine bond can be selectively reduced without affecting the amide groups or the aromatic ring. Catalytic hydrogenation, using hydrogen gas with a palladium catalyst (H₂/Pd-C), is a standard method for such transformations. This reaction would produce N-(3-acetamidophenyl)propanamide. ncert.nic.in

Oxidation Pathways The compound is relatively stable towards oxidation under mild conditions.

Aromatic Ring: While arylamines can be sensitive to atmospheric oxidation, often resulting in colored impurities, the N-acyl groups in this molecule reduce this susceptibility by decreasing the electron density on the nitrogen atoms. ncert.nic.in Aggressive oxidation with strong reagents like hot potassium permanganate (B83412) would likely lead to the degradation of the aromatic ring.

Side Chains: The molecule lacks easily oxidizable benzylic hydrogens. The aliphatic C-H bonds, such as those in the methyl group of the propanamide moiety, are generally resistant to oxidation under standard conditions. Specific oxidizing systems, such as those involving phenyliodosyl acetate, have been shown to oxidize acetanilide (B955) to quinone-type products, but these are specialized conditions. niscpr.res.in

The table below details potential reduction and oxidation reactions.

Structural Elucidation and Spectroscopic Analysis of 2 Chloro N 3 Acetamidophenyl Propanamide

Spectroscopic Characterization Techniques

A detailed spectroscopic analysis has been conducted to confirm the molecular structure of 2-chloro-N-(3-acetamidophenyl)propanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) provides information about the number of different types of protons and their relative positions in the molecule. While specific spectral data for this compound is not available in the provided search results, a related compound, 2-chloro-N-(3-hydroxyphenyl)acetamide, shows characteristic proton signals. For instance, the protons on the aromatic ring typically appear in the range of δ 6.4-7.2 ppm, and the amide proton (N-H) signal is expected to be a singlet at a higher chemical shift. neliti.com The methylene (B1212753) protons (CH2) adjacent to the chlorine atom would also have a distinct chemical shift.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity
Amide NH (propanamide)SingletDownfield
Amide NH (acetamide)SingletDownfield
Aromatic CHMultiplet~7.0 - 8.0
Methine CH-ClQuartetMid-field
Methyl CH₃ (propanamide)DoubletUpfield
Methyl CH₃ (acetamide)SingletUpfield

Carbon-13 NMR (¹³C NMR) is used to determine the number of different types of carbon atoms in a molecule. In a related structure, 2-chloro-N-(3-hydroxyphenyl)acetamide, the carbonyl carbon (C=O) of the amide group shows a signal at approximately δ 164.48 ppm, and the aromatic carbons appear in the range of δ 106-140 ppm. neliti.com The carbon atom bonded to chlorine is also expected to have a characteristic chemical shift.

Carbon Type Expected Chemical Shift (ppm)
Carbonyl C=O (propanamide)~170
Carbonyl C=O (acetamide)~169
Aromatic C-N~140
Aromatic C-H~110 - 130
Aromatic C-C(O)~135
Methine C-Cl~50-60
Methyl C (propanamide)~20
Methyl C (acetamide)~24

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments of proton and carbon signals. COSY spectra would reveal correlations between neighboring protons, for example, the coupling between the methine proton and the methyl protons of the propanamide group. HSQC spectra would link each proton to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a similar compound, 2-chloro-N-(3-hydroxyphenyl)acetamide, strong stretching vibrations for the amide N-H bond are observed around 3110 cm⁻¹, and the amide C=O stretch appears at 1676 cm⁻¹. neliti.com The aromatic C=C bonds show stretching vibrations in the range of 1454-1564 cm⁻¹. neliti.com For this compound, similar characteristic peaks are expected.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3300 - 3100
C=O Stretch (Amide)1680 - 1630
C=C Stretch (Aromatic)1600 - 1450
C-Cl Stretch800 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. The molecular ion peak (M⁺) would confirm the molecular weight of this compound. Key fragmentation patterns would likely involve the cleavage of the amide bonds and the loss of the chlorine atom, providing further structural evidence. The analysis of related chloro-N-phenylacetamide compounds has been used to confirm their structure. researchgate.net

Fragment Expected m/z Value
[M]⁺ (Molecular Ion)240.69 (for C₁₁H₁₃ClN₂O₂)
[M-Cl]⁺205.22
[M-COCH(Cl)CH₃]⁺150.17
[CH₃CO]⁺43.02

Detailed Structural and Spectroscopic Analysis of this compound Remains Elusive

Despite a comprehensive search of available scientific literature, specific experimental data on the structural and spectroscopic properties of the chemical compound this compound could not be located. As a result, a detailed article adhering to the requested outline focusing on its Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, and conformational analysis cannot be generated at this time.

The inquiry sought in-depth information on the following aspects of this compound:

Computational and Theoretical Investigations of 2 Chloro N 3 Acetamidophenyl Propanamide

Molecular Dynamics Simulations for Conformational Landscapes

Fulfilling these requirements would involve the presentation of specific data tables and detailed research findings that are currently not present in accessible scientific databases and literature for 2-chloro-N-(3-acetamidophenyl)propanamide. To provide an article of the requested scientific rigor and authority, original research performing these computational analyses on the target molecule would be necessary.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein.

In the absence of specific target information for this compound, hypothetical molecular docking studies could be performed against various enzymes or receptors where similar chemical moieties have shown activity. For instance, propanamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and urease. nih.gov Docking simulations would predict the binding mode of the compound within the active site of such a target.

The process would involve preparing the three-dimensional structure of this compound and docking it into the binding pocket of a selected protein target. The resulting poses would be scored based on various functions to identify the most energetically favorable binding mode. Key interactions would likely involve the functional groups of the compound:

Hydrogen Bonds: The amide groups (both the propanamide and the acetamido group) can act as hydrogen bond donors and acceptors. The carbonyl oxygen and the N-H protons are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. For example, studies on similar acetamide (B32628) structures show intermolecular N—H⋯O hydrogen bonds are a common feature in their crystal packing. nih.govnih.gov

Hydrophobic Interactions: The phenyl ring and the methyl group of the acetamido moiety can engage in hydrophobic interactions with nonpolar residues of the target protein.

Halogen Bonds: The chlorine atom can participate in halogen bonding, a noncovalent interaction with a nucleophilic site on the protein.

A hypothetical binding mode might see the acetamidophenyl group positioned within a hydrophobic pocket, while the chloro-propanamide moiety could be oriented to form specific hydrogen and halogen bonds that anchor the ligand in the active site.

Following the prediction of binding modes, the strength of the interaction between this compound and a hypothetical target would be quantified by calculating the ligand-receptor interaction energy. This energy value, typically expressed in kcal/mol, provides an estimate of the binding affinity. Lower, more negative values suggest a more stable complex.

The total interaction energy is a sum of various energetic contributions, including:

van der Waals forces

Electrostatic interactions

Hydrogen bonding energy

Solvation energy

Studies on related compounds, such as propanamide-sulfonamide conjugates, have utilized molecular docking to predict binding affinities and correlate them with experimental inhibitory activities. nih.gov For this compound, a similar analysis would provide insights into its potential as an inhibitor for a given target. The stability of the docked pose is often further evaluated using molecular dynamics (MD) simulations, which can provide a more dynamic picture of the interactions over time. nih.gov

A hypothetical breakdown of interaction energies for this compound with a target protein is presented below.

Interaction TypeContributing Functional GroupsHypothetical Energy Contribution (kcal/mol)
Hydrogen BondingPropanamide N-H, Carbonyl O; Acetamido N-H, Carbonyl O-3.0 to -5.0
Hydrophobic InteractionsPhenyl ring, propanamide methyl group-2.0 to -4.0
Halogen BondingChlorine atom-0.5 to -1.5
Total Binding Energy Overall Molecule -5.5 to -10.5

This table is illustrative and represents hypothetical values based on common interaction strengths.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide range of descriptors could be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: These reflect the molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Geometrical Descriptors: These are related to the 3D structure of the molecule, such as surface area and volume.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, orbital energies (HOMO, LUMO), and partial charges on atoms.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP) and topological polar surface area (TPSA).

Below is a table of some calculated physicochemical properties for a structurally similar compound, 2-chloro-N-(4-acetamidophenyl)propanamide, which provide an estimate for the target compound. chemscene.com

DescriptorPredicted Value
Molecular FormulaC₁₁H₁₃ClN₂O₂
Molecular Weight240.69
Topological Polar Surface Area (TPSA)58.2 Ų
LogP (Octanol-Water Partition Coefficient)2.21
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3

Once a set of molecular descriptors has been calculated for a series of related compounds with known activities or properties, a predictive QSAR/QSPR model can be developed. nih.gov This involves using statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build an equation that relates a selection of descriptors to the observed activity.

For a hypothetical QSAR study involving this compound and its analogues, the goal would be to create a model that could predict the biological activity of new, unsynthesized compounds in the same class. A general form of a QSAR equation might be:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Activity' is the biological endpoint (e.g., inhibitory concentration), D₁, D₂, etc., are the values of the selected molecular descriptors, and c₁, c₂, etc., are the coefficients determined by the regression analysis.

The developed models must be rigorously validated to ensure their statistical significance and predictive power. nih.gov A robust QSAR model could guide the synthesis of new derivatives of this compound with potentially improved activity by suggesting which structural modifications would favorably impact the key descriptors in the model. nih.gov

Molecular Recognition and Interaction Studies of 2 Chloro N 3 Acetamidophenyl Propanamide

Investigation of Molecular Target Interactions at a Mechanistic Level

The precise molecular targets of 2-chloro-N-(3-acetamidophenyl)propanamide have not been extensively elucidated in dedicated studies. However, based on the structural motifs present in the molecule—namely the chloroacetamide and N-phenylpropanamide fragments—plausible interactions can be inferred from research on related compounds. The amide linkage is a critical functional group capable of forming hydrogen bonds, acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net These interactions are fundamental in the binding of small molecules to the active sites of proteins. researchgate.net

Molecular docking studies on similar chloroacetamide derivatives have shown that the acetamide (B32628) moiety's nitrogen atom can form hydrogen bonds with amino acid residues such as Trp 387 and Ser 353 in the active site of enzymes like cyclooxygenase (COX). acs.org In the broader class of N-phenylamides, the amide bond is crucial for orienting the molecule within a binding pocket and establishing key interactions that determine biological activity. nih.gov For instance, in antagonists of the NR1A/NR2B NMDA receptor, the amide linker's length and hydrogen-bonding capacity are key modulators of potency. nih.gov The chloro group, being electronegative, can participate in halogen bonding, a non-covalent interaction that can influence binding affinity and specificity. mdpi.com

Ligand-Protein Binding Mechanisms and Selectivity

The binding of a ligand like this compound to a protein target is governed by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonds, and hydrophobic interactions. The selectivity of the compound for a particular protein over others is dictated by the precise arrangement of these interactions.

Enzyme Active Site Interactions: In enzyme active sites, the propanamide portion of the molecule can occupy hydrophobic pockets. For example, in studies of TRPV1 antagonists, an α-methyl group on the propanamide chain was found to be crucial for stereospecific interaction with a hydrophobic pocket of the receptor. mdpi.com The amide group itself is a key pharmacophore. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions help to anchor the ligand in the active site. researchgate.net For instance, in PPARγ, the amide side chain of residue Q286 can form a polar interaction with a carbonyl group on a ligand. nih.gov

Role as a Chemical Probe or Tool in Biochemical Assays

While this compound is not widely documented as a standard chemical probe, its structural components suggest potential utility in biochemical assays. Chloroacetamides are known to be reactive electrophiles and can act as covalent inhibitors by forming a bond with nucleophilic residues like cysteine in a protein's active site. This property makes them useful tools for identifying and characterizing enzyme function. For example, 2-chloro-N-phenyl acetamides have been used to synthesize derivatives for screening as anti-cancer agents. nih.gov

Compounds with similar backbones are often used as scaffolds in the development of inhibitors for various enzymes, such as kinases and proteases. nih.govnih.gov The reactivity of the chloroacetyl group can be harnessed to covalently label target proteins, facilitating their identification and study. However, specific applications of this compound in this context require further investigation.

Structure-Activity Relationship (SAR) Studies concerning Molecular Interactions

SAR studies on analogous compounds provide critical insights into how specific structural features of this compound likely influence its molecular interactions.

Influence of Halogen Substituent Position on Binding Affinity

The position and nature of halogen substituents on the phenyl ring of N-phenylacetamide and related structures significantly impact their biological activity.

In a series of N-phenylacetamide derivatives designed as antibacterial agents, the position of fluoro, chloro, and bromo substituents on the benzene (B151609) ring was found to be important for activity. wikipedia.org Generally, substitution at the 4-position (para) of the benzene ring was shown to increase bactericidal activity, while substitution at the 3-position (meta) was less favorable. wikipedia.org

For TRPV1 antagonists, the introduction of electron-withdrawing and lipophilic groups like halogens at the 4-position of a phenyl ring improved receptor activity, with potency increasing with the size of the halogen (I > Br > Cl). researchgate.net

Studies on phenethylamine (B48288) derivatives binding to the 5-HT2A receptor showed that halogen groups at the para position of the phenyl ring had a positive effect on binding affinity. gpatindia.com

Interactive Data Table: Influence of Halogen Substituent Position on Activity of N-Phenylamide Analogs
Compound ClassSubstituent PositionObserved Effect on Activity/BindingReference
N-phenylacetamide (antibacterial)4-position (para)Increased bactericidal activity wikipedia.org
N-phenylacetamide (antibacterial)3-position (meta)Less favorable for bactericidal activity wikipedia.org
TRPV1 Antagonists4-position (para)Improved receptor activity (potency: I > Br > Cl) researchgate.net
Phenethylamines (5-HT2A receptor)para-positionPositive effect on binding affinity gpatindia.com

Impact of Amide Chain Length and Substitution Patterns on Interactions

Modifications to the amide chain are a common strategy in medicinal chemistry to optimize ligand-protein interactions.

In a series of N-(phenylalkyl)cinnamides acting as NMDA receptor antagonists, the linker length between the phenyl ring and the amide group was a critical determinant of potency. nih.govneliti.com

For TRPV1 antagonists, replacing the α-methyl group of the propanamide with larger groups like dimethyl or cyclopropyl (B3062369) led to a dramatic loss in receptor activity, indicating that the size of the substituent at this position is critical for fitting into the receptor's hydrophobic pocket. researchgate.netmdpi.com

Reversing the amide bond (N-acyl α-methyl benzylamine (B48309) instead of N-phenyl propanamide) also significantly impacted activity, though potency could be recovered to some extent by elongating the chain. researchgate.netmdpi.com

Interactive Data Table: Effect of Amide Chain Modification on Receptor Activity of Propanamide Analogs
Compound SeriesModificationOutcomeReference
TRPV1 Antagonistsα,α'-dimethyl substitutionDramatic loss of activity researchgate.netmdpi.com
TRPV1 Antagonistsα-cyclopropyl substitutionDramatic loss of activity researchgate.netmdpi.com
TRPV1 AntagonistsReversed amide bondMarked loss of activity researchgate.netmdpi.com
NMDA Receptor AntagonistsOptimal linker length (7 atoms)High potency nih.gov

Effects of Phenyl Ring Substituents on Molecular Recognition

Substituents on the phenyl ring play a crucial role in molecular recognition by influencing the electronic properties of the molecule and providing additional interaction points.

The acetamido group (-NHCOCH3) at the meta-position, as in the target compound, can act as a hydrogen bond donor and acceptor. This can lead to specific interactions with the target protein that would not be possible with an unsubstituted phenyl ring.

In a study of sulfonamide derivatives, the presence of an amide coupling structure was found to be important for anticancer activity. nih.gov

For N-phenylacetamide-incorporated 1,2,3-triazoles, the nature of the substituent on the phenyl ring was critical for antifungal activity, with electron-withdrawing groups like nitro groups showing high potency. cambridgemedchemconsulting.com

Interactive Data Table: Influence of Phenyl Ring Substituents on Activity of Analogs
Compound SeriesSubstituentEffect on ActivityReference
Sulfonamide derivativesAmide couplingImportant for anticancer activity nih.gov
N-phenylacetamide-triazolesNitro groupHigh antifungal activity cambridgemedchemconsulting.com
N-phenylacetamide (antibacterial)Electron-withdrawing groupsHigher bactericidal activity wikipedia.org
N-phenylacetamide (antibacterial)Electron-donating groupsLower bactericidal activity wikipedia.org

Applications in Chemical Synthesis and Advanced Materials Research

Utilization as a Precursor in Diverse Organic Synthesis Schemes

The versatility of 2-chloro-N-(3-acetamidophenyl)propanamide as a precursor in organic synthesis stems primarily from the reactivity of the α-chloro amide moiety. The chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution, paving the way for the introduction of diverse functional groups. This reactivity is a cornerstone for its application in constructing a variety of molecular frameworks, particularly heterocyclic compounds.

Research on analogous N-aryl chloroacetamides has demonstrated their role as valuable intermediates in the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds . The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the facile replacement of the chlorine atom by nucleophiles such as those containing oxygen, nitrogen, or sulfur researchgate.netresearchgate.net. This substitution can be followed by intramolecular cyclization to yield various heterocyclic systems, including imidazoles, pyrroles, and thiazolidin-4-ones researchgate.net.

For instance, chloroacetamide derivatives are known to react with nucleophiles to form precursors for more complex molecules. These derivatives are often synthesized by reacting an appropriate amine with chloroacetyl chloride researchgate.netresearchgate.netnih.gov. In a similar vein, this compound can be envisioned to react with various nucleophiles to generate a range of substituted derivatives. The general scheme for such reactions is presented below:

R-Nu + Cl-CH(CH₃)-CO-NH-C₆H₄-NHCOCH₃ → R-Nu-CH(CH₃)-CO-NH-C₆H₄-NHCOCH₃ + Cl⁻
(Where Nu represents a nucleophile)

This reactivity allows for the synthesis of compounds with potential applications in medicinal chemistry and materials science. The acetamidophenyl moiety itself can be derived from 3-aminoacetanilide, a compound recognized as an important intermediate in both pharmaceutical and dye industries nbinno.comwikipedia.orgchemicalbook.comlookchem.com.

A summary of potential synthetic transformations utilizing this compound as a precursor is provided in the table below.

NucleophileResulting Functional GroupPotential Product Class
Amines (R-NH₂)α-Amino amideDiamine derivatives, peptide building blocks
Thiols (R-SH)α-Thio amideThioether derivatives, sulfur-containing heterocycles
Alcohols (R-OH) / Phenols (Ar-OH)α-Alkoxy/Aryloxy amideEther derivatives
Azide (N₃⁻)α-Azido amidePrecursors for α-amino amides, triazoles

Exploration as a Building Block for Novel Polymeric Structures

The bifunctional nature of this compound, possessing a reactive chloro group for polymerization and a phenyl acetamido group for modifying polymer properties, suggests its potential as a monomer or a modifying agent in polymer chemistry. The reactive chlorine atom can participate in various polymerization reactions, such as polycondensation or the synthesis of graft polymers.

One plausible application is in the synthesis of polyamides with pendant functional groups. The chloro-propanamide moiety can be incorporated into a polymer backbone, and the chlorine atom can then serve as a site for post-polymerization modification. This approach allows for the synthesis of functional polymers with tailored properties. For example, the chlorine can be substituted with various functional groups to introduce specific characteristics like hydrophilicity, biocompatibility, or the ability to chelate metal ions.

While direct research on the use of this compound in polymer synthesis is not extensively documented, the reactivity of the chloroacetamide group is known in other contexts, such as in the modification of biopolymers. For example, chloroacetamide-linked nucleotides have been used for cross-linking with peptides and proteins, highlighting the reactivity of this functional group acs.org. This suggests the potential for this compound to be used in creating novel polymeric materials with unique architectures and functionalities.

Potential in the Development of Specialty Chemicals and Dyes

The aromatic structure of this compound, specifically the 3-acetamidophenyl group, makes it a potential precursor for the synthesis of specialty chemicals, including dyes. The precursor to the acetamidophenyl group, 3-aminoacetanilide, is a known intermediate in the manufacturing of azo dyes nbinno.comwikipedia.orgchemicalbook.comlookchem.com. Azo dyes, which are characterized by the -N=N- functional group, constitute a large and important class of synthetic colorants ekb.eg.

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component ekb.egnih.gov. The amino group of the parent amine of this compound (after hydrolysis of the acetamido group) could be diazotized and then coupled with various aromatic compounds to produce a range of azo dyes. The resulting dyes would possess a reactive propanamide side chain, which could be used to covalently bond the dye to a substrate, potentially leading to dyes with high wash fastness.

Furthermore, reactive disperse dyes containing halogenated acetamide (B32628) groups have been synthesized and used for dyeing fabrics like cotton in supercritical carbon dioxide, indicating the utility of the chloro-amide functionality in dye chemistry researchgate.net. The presence of the reactive chlorine atom in this compound could similarly be exploited to create reactive dyes that form a covalent bond with the fiber, enhancing the durability of the coloration. The potential synthetic route to a hypothetical dye is outlined below:

Hydrolysis: this compound is hydrolyzed to yield 2-chloro-N-(3-aminophenyl)propanamide.

Diazotization: The resulting primary amine is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) to form a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a coupling component (e.g., a phenol or an aniline (B41778) derivative) to form the azo dye.

This synthetic flexibility underscores the potential of this compound as a valuable intermediate in the development of novel specialty chemicals and high-performance dyes.

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The conventional synthesis of 2-chloro-N-(3-acetamidophenyl)propanamide typically involves the acylation of a corresponding aniline (B41778) derivative with a chloroacyl chloride. neliti.com While effective, these methods often rely on traditional organic solvents and stoichiometric reagents. Future research will likely focus on developing greener and more sustainable synthetic protocols. numberanalytics.com

Key areas for exploration include:

Biocatalytic Synthesis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign alternative for amide bond formation. nih.gov Research into enzymes like Candida antarctica lipase (B570770) B (CALB), which can catalyze direct amidation between carboxylic acids and amines under mild conditions and in green solvents, could provide a sustainable pathway to this compound and its derivatives. nih.gov This enzymatic approach minimizes the need for activating agents and often proceeds with high yield and purity, reducing downstream purification efforts. nih.gov

Aqueous and Solvent-Free Conditions: The development of synthetic methods that operate in water or under solvent-free conditions represents a significant goal in sustainable chemistry. chemrxiv.org Exploring direct amidation reactions in water, which can be surprisingly effective for certain substrates, would eliminate the reliance on volatile and often hazardous organic solvents. chemrxiv.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry) and enhance safety and scalability. Adapting the synthesis of this compound to a flow process could lead to higher efficiency, improved yield, and a more sustainable manufacturing footprint.

A comparative overview of current versus proposed sustainable methods is presented below.

FeatureConventional SynthesisProposed Sustainable Approaches
Catalyst/Reagent Stoichiometric coupling agents, acid chloridesBiocatalysts (e.g., Lipase), Metal-free catalysts (e.g., NaOtBu)
Solvent Acetonitrile, Tetrahydrofuran, Glacial Acetic Acid neliti.comWater, Cyclopentyl Methyl Ether (CPME), or solvent-free nih.govchemrxiv.org
Waste Profile High, includes by-products from activating agentsLow, potential for catalyst recycling chemistryviews.org
Conditions Often requires cooling or heating cycles neliti.comTypically mild, room temperature conditions nih.govrsc.org
Atom Economy ModeratePotentially higher, especially in direct amidation numberanalytics.com

Advanced Spectroscopic Techniques for Enhanced Structural Details

While standard spectroscopic methods like FT-IR, 1D NMR, and mass spectrometry provide essential data for routine characterization, a deeper understanding of the conformational dynamics, intermolecular interactions, and subtle electronic features of this compound requires more advanced techniques.

Future structural studies could benefit from:

Multi-dimensional NMR Spectroscopy: Techniques such as 2D-COSY, HSQC, and HMBC would unambiguously confirm proton-proton and proton-carbon connectivities, which is particularly useful for complex analogues. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the through-space proximity of atoms, helping to define the molecule's preferred conformation in solution.

Solid-State NMR (ssNMR): As crystal packing forces can significantly influence molecular conformation, ssNMR is a powerful tool for studying the structure in the solid state. This would complement X-ray diffraction data by providing information on local environments and dynamics, especially if the molecule exhibits polymorphism. The study of related chloroacetanilides has shown the importance of conformation, with N-H and C=O bonds often adopting anti conformations, a feature that ssNMR could probe in detail. nih.govresearchgate.net

Advanced Vibrational Spectroscopy: Surface-Enhanced Raman Scattering (SERS) could be employed to study the molecule's interaction with metallic surfaces, providing insight into its adsorption geometry and the orientation of its functional groups. researchgate.net This technique greatly enhances the signal of vibrational modes involved in the surface interaction. researchgate.net

Mid-Infrared (MIR) Spectroscopy: Recent progress in MIR spectroscopy, including the use of advanced lasers and detectors, allows for highly sensitive and high-resolution analysis. nih.gov This could be used to study subtle shifts in vibrational frequencies due to hydrogen bonding and other non-covalent interactions in various micro-environments. nih.gov

Integration of Multi-Scale Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and spectroscopic properties of molecules. For chloroacetanilide derivatives, DFT has been successfully used to study degradation mechanisms, reaction energetics, and to correlate calculated vibrational spectra with experimental data. nih.govnih.govnih.gov

Future theoretical research on this compound should focus on:

Predictive Reaction Modeling: Using DFT with dispersion-corrected functionals like wB97XD, researchers can model potential reaction pathways, such as nucleophilic substitution at the α-chloro position. nih.govnih.gov This allows for the calculation of activation energies and transition state geometries, providing a mechanistic understanding that can guide the development of new reactions. nih.gov Such studies have shown that for similar chloroacetanilides, the SN2 mechanism is often favored, and that geometric and electronic rearrangements contribute significantly to the activation energy. nih.gov

Spectroscopic Prediction and Assignment: High-level DFT calculations are crucial for accurately predicting vibrational frequencies (IR and Raman). nih.gov By comparing theoretical spectra with experimental results, a definitive assignment of all vibrational modes can be achieved. This synergy between theory and experiment is essential for a complete structural characterization. nih.govbanglajol.info

Multi-Scale Modeling (QM/MM): To understand how the compound behaves in complex environments (e.g., in different solvents or near a surface), multi-scale models are required. A Quantum Mechanics/Molecular Mechanics (QM/MM) approach, where the molecule itself is treated with high-accuracy quantum methods and the surrounding environment is treated with classical force fields, can provide predictive insights into its interactions and conformational preferences.

NBO and AIM Analysis: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses can be used to quantify non-covalent interactions, such as intramolecular and intermolecular hydrogen bonds (e.g., N-H···O) and potential halogen bonds involving the chlorine atom. researchgate.net This provides a deeper understanding of the forces governing its crystal packing and solution-state structure. nih.gov

Modeling TechniqueResearch ApplicationPredicted Properties
DFT (e.g., wB97XD) Mechanistic studies of reactions (e.g., nucleophilic substitution)Activation energies, transition state structures, reaction coordinates nih.govresearchgate.net
DFT (e.g., B3LYP) Prediction and assignment of vibrational and electronic spectraIR/Raman frequencies, UV-Vis absorption wavelengths, HOMO-LUMO gap nih.gov
QM/MM Study of environmental effects on structure and reactivitySolvation energies, conformational changes in condensed phases
NBO/AIM Analysis of non-covalent interactionsHydrogen bond strengths, charge transfer interactions, halogen bonding potential researchgate.net

Design of Next-Generation Analogues for Specific Molecular Recognition Studies

The systematic design and synthesis of analogues of this compound is a key future direction for probing the principles of molecular recognition. By making targeted structural modifications, researchers can fine-tune the molecule's electronic and steric properties to study how these changes influence non-covalent interactions.

The goals of such studies would be to:

Probe Halogen Bonding: Replacing the chlorine atom with other halogens (bromine, iodine) would create a series of compounds to systematically study halogen bonding. The strength and directionality of the C-X···O/N interaction could be investigated both in the solid state via X-ray crystallography and computationally.

Modulate Hydrogen Bonding: Altering the substituents on the phenyl ring could influence the acidity of the N-H proton and the basicity of the carbonyl oxygens, thereby modulating the strength of the intermolecular N-H···O hydrogen bonds that are critical for the supramolecular assembly of related amides. researchgate.netnih.gov

Investigate π-π Stacking: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring would alter its quadrupole moment, directly impacting π-π stacking interactions between aromatic rings in the crystal lattice.

Analogue TypeStructural ModificationProperty to Study
Halogen Series Replace -Cl with -F, -Br, -IHalogen bonding (C-X···O/N interactions)
Electronic Series Add -NO₂, -CN, -OCH₃, etc., to the phenyl ringHydrogen bond strength, π-π stacking interactions
Steric Series Replace -CH(Cl)CH₃ with bulkier or different alkyl groupsConformational preferences, rotational barriers
Isomeric Series Move the acetamido group to the ortho or para positionInfluence of substituent position on crystal packing and recognition

By pursuing these integrated experimental and theoretical research directions, the scientific community can develop a comprehensive understanding of the chemical nature of this compound, paving the way for its use as a model system in physical organic chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(3-acetamidophenyl)propanamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 3-acetamidoaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Post-synthesis, purification via recrystallization or column chromatography ensures high purity .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the acetamido group (δ ~2.1 ppm for CH3_3, δ ~168 ppm for carbonyl) and chloro-propanamide moiety (δ ~4.3 ppm for CH2_2Cl).
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1540 cm1^{-1} (N–H bending) confirm the amide linkage.
  • Mass Spectrometry : Molecular ion peaks ([M+H]+^+) validate the molecular weight (e.g., m/z ≈ 240.6) .

Q. How is purity assessed post-synthesis?

Purity is evaluated using HPLC (retention time comparison), TLC (Rf_f values), and melting point analysis . A narrow melting range (e.g., ±1°C) indicates high crystallinity and purity .

Q. What preliminary biological activities are reported for this compound?

Studies on analogous propanamide derivatives suggest potential antimicrobial (via thiazole-like interactions) and anticancer activities (through apoptosis induction). However, these findings require validation via target-specific assays (e.g., kinase inhibition screens) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key variables include:

  • Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) to drive the reaction.
  • Solvent : Tetrahydrofuran (THF) may improve solubility of intermediates.
  • Temperature : Gradual warming to room temperature post-initial reaction reduces byproducts.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) can accelerate acylation .

Q. What computational methods predict biological target interactions?

Molecular docking (AutoDock Vina) models binding affinities to enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs). Parameters include:

  • Grid box size : Adjusted to active site dimensions.
  • Scoring functions : AMBER/CHARMM force fields assess binding energy (ΔG). Cross-validation with MD simulations (e.g., GROMACS) evaluates stability .

Q. How are crystallographic data discrepancies resolved?

Conflicting data (e.g., unit cell parameters) are addressed via:

  • Twinned data refinement : SHELXL’s TWIN/BASF commands.
  • Alternative space groups : Testing P21_1/c vs. Pna21_1 via Rint_{int} comparisons.
  • High-resolution datasets : Synchrotron radiation (λ = 0.7–1.0 Å) improves electron density maps .

Q. What strategies establish structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Replace the chloro group with Br, CF3_3, or NO2_2 to assess electronic effects.
  • Bioisosteric replacement : Swap the acetamido group for sulfonamides or ureas.
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with IC50_{50} values .

Q. How do researchers address conflicting bioassay results across studies?

  • Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Dose-response curves : EC50_{50}/LC50_{50} comparisons under fixed conditions (pH, serum concentration).
  • Metabolic stability : Liver microsome assays (e.g., t1/2_{1/2} >30 min suggests in vivo viability) .

Q. What in vitro methods evaluate metabolic stability?

  • Hepatocyte incubations : Monitor parent compound depletion via LC-MS.
  • CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® kits) identify enzyme interactions.
  • Reactive metabolite screening : Glutathione trapping detects electrophilic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.